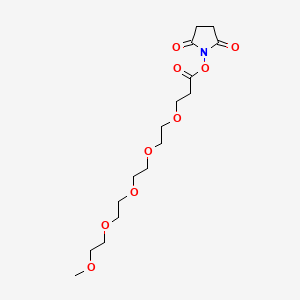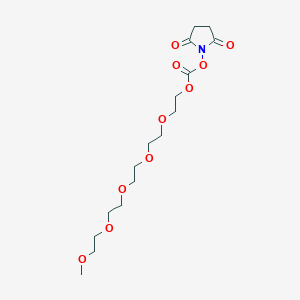
MRX-2843
Descripción general
Descripción
MRX-2843 es un inhibidor de molécula pequeña novedoso que se dirige a las tirosina quinasas MERTK y FLT3. Ha demostrado ser prometedor para superar las mutaciones que confieren resistencia en la leucemia mieloide aguda, convirtiéndolo en un compuesto significativo en la investigación del cáncer .
Métodos De Preparación
La síntesis de MRX-2843 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y no se divulgan completamente en la literatura pública. se sabe que this compound es un inhibidor competitivo de ATP, lo que indica que su síntesis probablemente involucra la incorporación de estructuras que imitan ATP .
Análisis De Reacciones Químicas
MRX-2843 experimenta varias reacciones químicas, centrándose principalmente en su actividad inhibitoria contra las tirosina quinasas MERTK y FLT3. Se sabe que el compuesto inhibe la fosforilación de estas quinasas, bloqueando así las vías de señalización descendentes como PI3K-AKT y MAPK-ERK . Los reactivos comunes utilizados en estas reacciones incluyen análogos de ATP y sustratos de quinasa. Los principales productos formados a partir de estas reacciones son proteínas fosforiladas inactivas, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .
Aplicaciones Científicas De Investigación
MRX-2843 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la oncología y la hematología. Se ha demostrado que induce la apoptosis e inhibe la formación de colonias en líneas celulares de leucemia mieloide aguda y muestras primarias de pacientes que expresan MERTK y/o FLT3-ITD . Además, this compound ha demostrado eficacia para superar la resistencia a otros inhibidores de FLT3, lo que lo convierte en una herramienta valiosa en el desarrollo de nuevas terapias contra el cáncer . El compuesto se está investigando actualmente en ensayos clínicos para su posible uso en el tratamiento de la leucemia mieloide aguda recidivante o refractaria .
Mecanismo De Acción
MRX-2843 ejerce sus efectos inhibiendo selectivamente las tirosina quinasas MERTK y FLT3. Al unirse al sitio de unión de ATP de estas quinasas, this compound evita su fosforilación y la posterior activación de las vías de señalización descendentes . Esta inhibición conduce a una reducción de la proliferación celular, un aumento de la apoptosis y una disminución de la formación de colonias en las células cancerosas . Los objetivos moleculares de this compound incluyen las proteínas MERTK y FLT3, y su acción implica la interrupción de vías de señalización clave como PI3K-AKT y MAPK-ERK .
Comparación Con Compuestos Similares
MRX-2843 es único en su doble inhibición de las tirosina quinasas MERTK y FLT3, lo que lo diferencia de otros compuestos que se dirigen solo a una de estas quinasas. Los compuestos similares incluyen quizartinib, gilteritinib y midostaurin, que se dirigen principalmente a FLT3 pero no inhiben MERTK . La actividad inhibitoria dual de this compound proporciona una ventana terapéutica más amplia y el potencial para superar los mecanismos de resistencia que limitan la eficacia de otros inhibidores de FLT3 .
Propiedades
IUPAC Name |
4-[2-(2-cyclopropylethylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEJYFVJIPQSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429882-07-4 | |
| Record name | MRX-2843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429882074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-2843 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MT30EHI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















